



# Application Notes: (R)-MLT-985 Cell Viability Assay in Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | (R)-MLT-985 |           |  |  |  |
| Cat. No.:            | B6890452    | Get Quote |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

## Introduction

(R)-MLT-985 is a potent and selective, allosteric, and orally active inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1] MALT1 is a paracaspase that functions as a critical downstream component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[2][3] This complex plays a pivotal role in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is essential for the proliferation and survival of certain B-cell lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[2][4] In ABC-DLBCL, constitutive activation of the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways leads to chronic NF-κB signaling, making MALT1 an attractive therapeutic target. (R)-MLT-985 inhibits the protease activity of MALT1, thereby blocking the cleavage of its substrates (e.g., BCL10, CYLD, and RelB), which ultimately suppresses NF-κB activity and induces apoptosis in MALT1-dependent lymphoma cells.

These application notes provide a detailed protocol for assessing the effect of **(R)-MLT-985** on the viability of lymphoma cell lines and summarize key quantitative data.

## **Data Presentation**

The following tables summarize the in vitro efficacy of **(R)-MLT-985** in the MALT1-dependent ABC-DLBCL cell line, OCI-Ly3.



Table 1: In Vitro Activity of (R)-MLT-985 in OCI-Ly3 Lymphoma Cells

| Assay Type                    | Cell Line | Parameter | Value   | Reference |
|-------------------------------|-----------|-----------|---------|-----------|
| MALT1 Inhibition              | -         | IC50      | 3 nM    |           |
| Antiproliferative<br>Activity | OCI-Ly3   | IC50      | 0.03 μΜ |           |
| ROS Production<br>Inhibition  | OCI-Ly3   | IC50      | 0.24 μΜ | _         |

Table 2: Effect of (R)-MLT-985 on MALT1 Substrate Cleavage in ABC-DLBCL Cells

| Cell Line          | Concentration<br>Range | Incubation<br>Time | Effect                                                      | Reference |
|--------------------|------------------------|--------------------|-------------------------------------------------------------|-----------|
| ABC-DLBCL<br>Cells | 10 - 1000 nM           | 24 h               | Blocked cleavage of MALT1 substrates BCL10, CYLD, and RELB. |           |

## **Signaling Pathway**

The diagram below illustrates the role of MALT1 in the NF-κB signaling pathway and the point of intervention for **(R)-MLT-985**. In ABC-DLBCL, upstream signals from the B-cell receptor (BCR) lead to the formation of the CBM complex. MALT1, as part of this complex, acts as both a scaffold and a protease. Its proteolytic activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20, and activates other proteins, leading to the activation of the IKK complex and subsequent nuclear translocation of NF-κB transcription factors, promoting cell survival and proliferation. **(R)-MLT-985** allosterically inhibits the protease function of MALT1.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth -PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: (R)-MLT-985 Cell Viability Assay in Lymphoma Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6890452#r-mlt-985-cell-viability-assay-in-lymphoma-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com